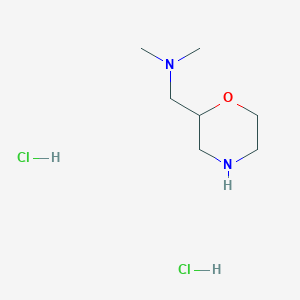

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-1-morpholin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-9(2)6-7-5-8-3-4-10-7;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXLKNKRYBJJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNCCO1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562629 | |

| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122894-40-0 | |

| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride. The synthesis is presented as a multi-step process, commencing from a readily available morpholine precursor. This document details the experimental methodologies for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflows to aid in comprehension and practical application.

Overview of the Synthetic Pathway

The synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride can be strategically approached in three main stages:

-

Formation of the Key Intermediate, 2-(Aminomethyl)morpholine: This initial step focuses on the conversion of a suitable precursor, 2-(hydroxymethyl)morpholine, into the crucial primary amine intermediate. Two viable methods for this transformation are presented: a two-step approach involving tosylation and subsequent amination, and the Mitsunobu reaction.

-

N,N-Dimethylation of 2-(Aminomethyl)morpholine: The primary amine is then exhaustively methylated to yield the tertiary amine, N,N-Dimethyl-1-(morpholin-2-yl)methanamine. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.

-

Formation of the Dihydrochloride Salt: The final step involves the conversion of the synthesized free base into its more stable and handleable dihydrochloride salt by treatment with hydrochloric acid.

The overall synthetic scheme is depicted below:

Experimental Protocols

Step 1: Synthesis of 2-(Aminomethyl)morpholine from 2-(Hydroxymethyl)morpholine

This section outlines a reliable two-step procedure involving the tosylation of the primary alcohol followed by displacement with an amine source.

2.1.1. Tosylation of 2-(Hydroxymethyl)morpholine

This reaction converts the hydroxyl group into a good leaving group (tosylate) to facilitate subsequent nucleophilic substitution.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-(hydroxymethyl)morpholine (1.0 eq.) in anhydrous pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(tosyloxymethyl)morpholine.

2.1.2. Amination of 2-(Tosyloxymethyl)morpholine

The tosylate intermediate is then converted to the primary amine. A common method is via a Gabriel synthesis or by displacement with azide followed by reduction.

Experimental Protocol (via Azide):

-

Dissolve 2-(tosyloxymethyl)morpholine (1.0 eq.) in a polar aprotic solvent such as DMF.

-

Add sodium azide (1.5 eq.) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to yield crude 2-(azidomethyl)morpholine, which can often be used in the next step without further purification.

-

Dissolve the crude azide in methanol or ethanol and add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 2-(aminomethyl)morpholine.

| Step | Reactants | Reagents | Solvent | Typical Yield |

| 2.1.1 | 2-(Hydroxymethyl)morpholine | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | 85-95% |

| 2.1.2 | 2-(Tosyloxymethyl)morpholine | Sodium azide, H₂, Pd/C | DMF, Methanol | 70-85% (over 2 steps) |

Step 2: N,N-Dimethylation via Eschweiler-Clarke Reaction

This classic reaction provides an efficient means of exhaustively methylating the primary amine to the desired tertiary amine without the formation of quaternary ammonium salts.[1][2][3][4]

Experimental Protocol:

-

To a round-bottom flask, add 2-(aminomethyl)morpholine (1.0 eq.).

-

Add formic acid (3.0 eq.) followed by an aqueous solution of formaldehyde (37%, 2.5 eq.).

-

Heat the reaction mixture to 90-100 °C. The reaction progress can be monitored by the cessation of carbon dioxide evolution.

-

After 4-8 hours, cool the reaction mixture to room temperature.

-

Carefully basify the mixture with a concentrated solution of sodium hydroxide to a pH > 12.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield N,N-Dimethyl-1-(morpholin-2-yl)methanamine.

| Step | Reactant | Reagents | Typical Yield |

| 2.2 | 2-(Aminomethyl)morpholine | Formaldehyde (37% aq.), Formic acid | 70-90% |

Step 3: Formation of N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride

The final step involves the protonation of both nitrogen atoms of the diamine to form the stable dihydrochloride salt.[5][6][7]

Experimental Protocol:

-

Dissolve the crude or purified N,N-Dimethyl-1-(morpholin-2-yl)methanamine (1.0 eq.) in a suitable solvent such as isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (2.2 eq., e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

-

A precipitate should form. Continue stirring in the cold for an additional 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold solvent (e.g., diethyl ether) to remove any unreacted starting material or excess HCl.

-

Dry the product under vacuum to obtain N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride as a crystalline solid.

| Step | Reactant | Reagent | Solvent | Typical Yield |

| 2.3 | N,N-Dimethyl-1-(morpholin-2-yl)methanamine | Hydrochloric Acid (2.2 eq.) | Isopropanol or Diethyl Ether | >95% |

Concluding Remarks

The synthetic pathway detailed in this guide offers a robust and scalable approach to N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride. The procedures are based on well-established and reliable chemical transformations. Researchers are advised to perform small-scale trial reactions to optimize conditions for their specific laboratory setup and reagent purity. Standard analytical techniques such as NMR, IR, and mass spectrometry should be employed to characterize the intermediates and the final product to ensure purity and structural integrity.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - recover ethylene diamine from its dihydrochloride salt - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. rsc.org [rsc.org]

- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

In-depth Technical Guide: N,N-Dimethyl-1-(morpholin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and available data for N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS No. 122894-56-8). While this compound is commercially available and its basic chemical properties are documented, a thorough review of scientific literature and chemical databases reveals a notable absence of in-depth experimental and biological studies. This guide summarizes the known information, highlights the data gaps, and provides a general context of the morpholine scaffold's significance in medicinal chemistry.

Chemical Structure and Identification

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a saturated heterocyclic compound featuring a morpholine ring substituted at the 2-position with a dimethylaminomethyl group.

| Identifier | Value |

| IUPAC Name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine |

| CAS Number | 122894-56-8[1] |

| Molecular Formula | C₇H₁₆N₂O[1] |

| Molecular Weight | 144.22 g/mol [1] |

| SMILES | CN(C)CC1CNCCO1[1] |

digraph "N_N_Dimethyl_1_morpholin_2_yl_methanamine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; O4 [label="O", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C7 [label="C", pos="-2.1,1.2!"]; N8 [label="N", pos="-2.8,0!"]; C9 [label="C", pos="-2.1,-1.2!"]; C10 [label="C", pos="-4.2,-0!"];

// Hydrogen atoms are implicit

// Bond edges N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; C6 -- C7; C7 -- N8; N8 -- C9; N8 -- C10; }

Caption: 2D Structure of N,N-Dimethyl-1-(morpholin-2-yl)methanamine.

Physicochemical Properties

| Property | Value | Source |

| Purity | ≥95-97% | Commercial Suppliers[1] |

| Storage | 2-8°C, protect from light | Commercial Suppliers[1] |

Experimental Data

A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine. Similarly, detailed experimental data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for this compound have not been published.

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for N,N-Dimethyl-1-(morpholin-2-yl)methanamine, which can serve as a reference for its identification. The fragmentation pattern in the mass spectrum provides insights into the molecule's structure.

-

Available Data: A GC-MS spectrum can be accessed through public spectral databases.[2]

Synthesis and Characterization Workflow

While a specific synthesis protocol for N,N-Dimethyl-1-(morpholin-2-yl)methanamine is not documented, a general workflow for the synthesis and characterization of a novel chemical entity is presented below. This workflow outlines the standard procedures that would be employed in a research and development setting.

Caption: General workflow for chemical synthesis and characterization.

Biological Activity and Signaling Pathways

There is no published data on the biological activity or the specific signaling pathways associated with N,N-Dimethyl-1-(morpholin-2-yl)methanamine. However, the morpholine scaffold is a well-recognized privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules due to its favorable physicochemical properties and its ability to interact with various biological targets.[3][4]

Derivatives of 2-aminomethylmorpholine have been investigated for a range of pharmacological activities. For instance, some analogues have been explored as monoamine reuptake inhibitors, suggesting potential applications in neurological disorders.[5] The broader class of morpholine derivatives has shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7]

Given the presence of the 2-(dimethylaminomethyl)morpholine core, it is plausible that this compound could be investigated for activities related to central nervous system targets or other areas where the morpholine moiety is known to be beneficial. However, without experimental data, any potential biological role remains speculative.

Conclusion and Future Directions

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a readily available chemical with a defined structure. However, the lack of published experimental and biological data presents a significant knowledge gap. For researchers and drug development professionals, this compound could represent an unexplored starting point for the synthesis of novel derivatives.

Future research should focus on:

-

Developing and publishing a robust and scalable synthesis protocol.

-

Comprehensive characterization using modern analytical techniques, including NMR and IR spectroscopy.

-

Screening for biological activity across a range of relevant assays, guided by the known pharmacology of related morpholine-containing compounds.

-

If activity is identified, further studies to elucidate the mechanism of action and relevant signaling pathways would be warranted.

This technical guide serves as a foundational document summarizing the current state of knowledge on N,N-Dimethyl-1-(morpholin-2-yl)methanamine and underscores the need for further scientific investigation to unlock its potential.

References

- 1. chemscene.com [chemscene.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. jchemrev.com [jchemrev.com]

"N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride molecular weight"

An In-depth Technical Guide to N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride

This technical guide provides a comprehensive overview of the chemical and physical properties of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride, with a focus on its molecular weight. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

N,N-Dimethyl-1-(morpholin-2-yl)methanamine and its salts are recognized as valuable intermediates in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The morpholine moiety is a common structural feature in many biologically active molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data for N,N-Dimethyl-1-(morpholin-2-yl)methanamine and its hydrochloride salts.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N,N-Dimethyl-1-(morpholin-2-yl)methanamine (Free Base) | 122894-56-8 | C₇H₁₆N₂O | 144.22[1] |

| N,N-Dimethyl-1-(morpholin-2-yl)methanamine Hydrochloride | N/A | C₇H₁₇ClN₂O | 180.68[2] |

| N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride | 122894-40-0 | C₇H₁₈Cl₂N₂O | 217.13 [3] |

| N,N-Dimethyl-1-(morpholin-3-yl)methanamine Dihydrochloride (Isomer) | 2304583-87-5 | C₇H₁₈Cl₂N₂O | 217.13[3] |

Experimental Protocols

General Synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride

The synthesis would likely involve a two-step process:

-

Synthesis of the Free Base (N,N-Dimethyl-1-(morpholin-2-yl)methanamine): This can be achieved through various synthetic routes common for the preparation of morpholine derivatives.[4] A plausible method involves the reductive amination of a suitable morpholine-2-carboxaldehyde derivative with dimethylamine, or the alkylation of morpholine with a (dimethylamino)methyl-containing reagent.

-

Formation of the Dihydrochloride Salt: The purified free base would then be dissolved in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether). An excess of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol or ether) would be added to the solution. The dihydrochloride salt, being insoluble in the organic solvent, would precipitate out and could be collected by filtration, washed with a cold solvent, and dried under vacuum. A similar procedure is used for the synthesis of N,N-Dimethyl paraphenylene diamine dihydrochloride.[5]

Visualized Workflow and Structures

Chemical Structure of N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride

The following diagram illustrates the chemical structure of the target compound.

Caption: Chemical structure of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride.

Logical Workflow for Synthesis and Characterization

The diagram below outlines a logical workflow for the synthesis and characterization of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride.

Caption: A logical workflow for the synthesis and characterization of the target compound.

References

- 1. chemscene.com [chemscene.com]

- 2. N,N-Dimethyl-1-(morpholin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. N,N-Dimethyl-3-morpholinemethanamine 2HCl | C7H18Cl2N2O | CID 129319957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride: A Technical Review for Drug Discovery Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride is a heterocyclic organic compound featuring a morpholine ring, a versatile scaffold in medicinal chemistry. The morpholine moiety is a privileged structure in drug discovery, often incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable component in the design of novel therapeutics. This technical guide provides a comprehensive overview of N,N-Dimethyl-1-(morpholin-2-yl)methanamine, focusing on its chemical properties, potential synthetic routes, and prospective biological applications based on the broader understanding of morpholine-containing compounds. While specific biological data for this particular molecule is limited in publicly available literature, this review aims to equip researchers with the foundational knowledge to explore its potential.

Chemical and Physical Properties

N,N-Dimethyl-1-(morpholin-2-yl)methanamine, in its free base form (CAS 122894-56-8), is an organic compound that can be synthesized as a colorless to pale yellow liquid or solid. The dihydrochloride salt offers improved handling and solubility in aqueous media, which is advantageous for experimental assays. The presence of the morpholine ring and the dimethylamino group imparts basic properties to the molecule, allowing for the formation of salts and enabling its participation in various chemical reactions.

Table 1: Computed Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | ChemScene[1] |

| Molecular Weight | 144.22 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 24.5 Ų | ChemScene[1] |

| LogP | -0.4636 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis and Derivatization

A plausible synthetic approach could involve the reductive amination of a suitable morpholine-2-carbaldehyde precursor with dimethylamine. Alternatively, nucleophilic substitution on a 2-(halomethyl)morpholine derivative with dimethylamine could yield the target compound. The secondary amine within the morpholine ring also presents a handle for further functionalization, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the potential derivatization of a secondary amine-containing morpholine scaffold, which could be adapted for N,N-Dimethyl-1-(morpholin-2-yl)methanamine if the dimethylamino group were to be introduced at a later synthetic step.

Caption: General synthetic pathways for derivatizing a morpholine core.

Potential Biological Activity and Therapeutic Applications

The morpholine heterocycle is a key component in numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[2] Its physicochemical properties often contribute to favorable blood-brain barrier permeability.[2]

Given the structural motifs present in N,N-Dimethyl-1-(morpholin-2-yl)methanamine, several potential biological activities can be hypothesized:

-

CNS Activity: Morpholine derivatives are frequently found in compounds targeting CNS receptors.[2] For instance, certain morpholine-containing molecules exhibit affinity for sigma (σ) receptors, which are implicated in various neurological and psychiatric disorders.[3]

-

Anticancer Potential: Some morpholine acetamide derivatives have been investigated as potential anti-tumor agents, showing inhibitory activity against carbonic anhydrase and hypoxia-inducible factor-1α (HIF-1α).[4]

-

Antiviral and Agrochemical Applications: The morpholine scaffold is also present in compounds with demonstrated antiviral and agrochemical (insecticidal, fungicidal, herbicidal) activities.[5]

Proposed Experimental Protocols for Biological Evaluation

For researchers interested in investigating the biological profile of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride, a tiered approach to screening is recommended.

1. In Vitro ADME Profiling: A foundational step in early drug discovery is the characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Solubility and Permeability: Initial assessment of aqueous solubility and membrane permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays.

-

Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the compound's metabolic stability and identify potential metabolites. The morpholine ring can be a site of metabolism.

-

Plasma Protein Binding: Equilibrium dialysis is a standard method to determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability.

Below is a generalized workflow for an in vitro ADME screen.

Caption: A typical workflow for in vitro ADME screening.

2. Target-Based Screening: Based on the prevalence of the morpholine scaffold in CNS-active agents, initial screening against a panel of CNS receptors is a logical starting point.

-

Receptor Binding Assays: Radioligand binding assays to determine affinity for a panel of receptors, including but not limited to, sigma receptors (σ1 and σ2), dopamine receptors, and serotonin receptors.

-

Enzyme Inhibition Assays: If pursuing anticancer applications, screening against enzymes like carbonic anhydrases or kinases could be informative.

The potential interaction with the sigma-1 receptor, as suggested by literature on other morpholine-containing compounds, could follow the pathway illustrated below.

Caption: A potential signaling pathway involving the sigma-1 receptor.

Conclusion

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride is a chemical entity with potential as a building block for the synthesis of novel drug candidates. While direct biological data for this compound is sparse, the well-documented importance of the morpholine scaffold in medicinal chemistry, particularly for CNS-penetrant molecules, suggests that this compound and its derivatives are worthy of further investigation. The experimental protocols and potential therapeutic areas outlined in this guide provide a framework for researchers to begin exploring the biological activity of this promising molecule. Future studies focusing on its synthesis, derivatization, and systematic biological screening are necessary to unlock its full therapeutic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine Derivatives in Agrochemical Discovery and Development | CoLab [colab.ws]

"early research on morpholine-containing compounds"

An In-depth Technical Guide to Early Research on Morpholine-Containing Compounds

Introduction

Morpholine, a saturated six-membered heterocycle featuring both an amine and an ether functional group, has long been recognized as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including a pKa that enhances aqueous solubility and a flexible chair-like conformation, make it a valuable scaffold for developing therapeutic agents. The morpholine moiety can improve the pharmacokinetic profile of a drug, enhance its potency through specific molecular interactions, and facilitate passage across the blood-brain barrier.

The history of morpholine in pharmacology dates back to the mid-20th century. In 1955, Preludin (Phenmetrazine), a morpholine derivative, was first marketed as a treatment for obesity. This was soon followed by the development of potent analgesics containing the morpholine scaffold. This guide delves into the early research on morpholine-containing compounds, focusing on their initial synthesis, characterization, and the foundational biological evaluations that paved the way for their widespread use in modern drug discovery.

Early Synthetic Methodologies

The straightforward and versatile synthesis of the morpholine ring was a key factor in its early adoption by medicinal chemists. Early industrial and laboratory-scale syntheses primarily relied on the cyclization of readily available starting materials.

Dehydrative Cyclization of Diethanolamine

One of the most common early methods for synthesizing the parent morpholine ring is the acid-catalyzed dehydration of diethanolamine. This process involves heating diethanolamine in the presence of a strong acid, such as sulfuric acid, to induce intramolecular cyclization.

Reaction of Dialkylene Glycols with Ammonia

An important industrial method involves the reaction of diethylene glycol with ammonia at high temperatures (150-400°C) and pressures (30-400 atmospheres) in the presence of a hydrogenation catalyst and hydrogen. This process allows for the large-scale production of morpholine.

Cyclization of Vicinal Amino Alcohols

A versatile approach to substituted morpholines involves the cyclization of 1,2-amino alcohols. This strategy allows for the introduction of substituents on the carbon atoms of the morpholine ring, providing a basis for developing diverse derivatives for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of N-substituted morpholines from vicinal amino alcohols.

Caption: Generalized synthetic pathway for substituted morpholines.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility. Below are representative protocols adapted from early synthetic reports.

Protocol 1: Synthesis of Phenmetrazine (Preludin)

Phenmetrazine (3-methyl-2-phenylmorpholine) was a key early therapeutic agent. Its synthesis can be achieved from 2-bromopropiophenone and ethanolamine.

Step 1: Synthesis of Intermediate 3-methyl-2-phenylmorpholin-2-ol

-

A solution of 2-bromopropiophenone in a suitable solvent (e.g., benzene) is prepared in a reaction flask.

-

An equimolar amount of ethanolamine is added to the solution.

-

The mixture is stirred at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography.

-

The reaction mixture is washed with water to remove any water-soluble byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude intermediate alcohol.

Step 2: Reductive Cyclization to Phenmetrazine

-

The intermediate alcohol from Step 1 is dissolved in a suitable solvent, such as ethanol.

-

A reducing agent, like sodium borohydride, is added portion-wise to the solution while stirring.

-

Alternatively, the cyclization can be achieved by heating with formic acid.

-

The reaction is stirred until the reduction and cyclization are complete.

-

The solvent is evaporated, and the residue is taken up in a non-polar organic solvent and washed with water.

-

The organic layer is dried and concentrated to yield the phenmetrazine free base.

-

The final product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride or fumarate) and recrystallization.

Protocol 2: General Biological Assay for Anorectic Activity (Animal Model)

Early evaluation of appetite suppressants often involved measuring food intake in animal models, such as rats.

-

Animal Acclimation: Male Wistar rats are individually housed and acclimated to the laboratory conditions for at least one week. They are maintained on a standard diet and water ad libitum.

-

Baseline Measurement: Food intake for each animal is measured daily for several days to establish a stable baseline.

-

Drug Administration: The test compound (e.g., Phenmetrazine hydrochloride) is dissolved in a vehicle (e.g., saline) and administered via an appropriate route (e.g., intraperitoneal injection or oral gavage). A control group receives only the vehicle.

-

Food Intake Measurement: Following administration, pre-weighed amounts of food are provided to the animals. Food intake is measured at specific time intervals (e.g., 2, 4, 6, and 24 hours) by weighing the remaining food.

-

Data Analysis: The food intake of the drug-treated group is compared to the control group. A statistically significant reduction in food consumption indicates anorectic activity. The results are typically expressed as the mean food intake (in grams) ± standard error.

Early Biological Discoveries and Pharmacological Roles

The therapeutic potential of morpholine derivatives was quickly realized. Their ability to interact with central nervous system (CNS) targets was a primary focus of early research.

Mechanism of Action: CNS Stimulation and Appetite Suppression

Early morpholine-based drugs like Phenmetrazine and its prodrug Phendimetrazine were found to be potent CNS stimulants. Their primary mechanism of action involves increasing the levels of key neurotransmitters in the brain.

-

Norepinephrine and Dopamine Release: Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA). It is thought to block the reuptake of these neurotransmitters into the presynaptic neuron, leading to their increased concentration in the synaptic cleft.

-

Appetite Suppression: The increased levels of norepinephrine, particularly in the hypothalamus, are responsible for the drug's appetite-suppressing effects. The elevation of dopamine contributes to the stimulant effects and can influence mood and reward pathways.

The diagram below illustrates the simplified signaling pathway affected by early morpholine-based anorectic agents.

Caption: Neurotransmitter modulation by early morpholine anorectics.

Quantitative Data Summary

Quantitative data from early research can be sparse compared to modern standards. However, key parameters for the first generation of morpholine-based drugs were established through clinical and pharmacological studies.

Table 1: Properties of Early Morpholine-Based CNS Drugs

| Compound Name | Brand Name | Year Patented | Therapeutic Use | Typical Adult Dose | Key Physicochemical Data |

| Phenmetrazine | Preludin | 1952 | Appetite Suppressant | 25 mg, 2-3 times/day | Boiling Point: 138-140 °C @ 12 mmHgpKa: 7.6 (for HCl salt) |

| Phendimetrazine | Prelu-2, Bontril | ~1960s | Appetite Suppressant | 35 mg, 2-3 times/day | Metabolism: ~30% converted to Phenmetrazine (active metabolite) |

| Doxapram | Dopram | ~1960s | Respiratory Stimulant | 0.5-1.5 mg/kg (IV) | - |

Table 2: Early Clinical and Pharmacological Data for Phenmetrazine

| Parameter | Value / Observation | Source Context |

| Clinical Efficacy | Effective for weight control in 80% of 49 obese patients. | 1957 clinical evaluation. |

| Tolerance | No tolerance developed over periods of up to 18 weeks. | 1957 clinical evaluation. |

| Norepinephrine Release (EC₅₀) | 29–50 nM | In vitro studies on neurotransmitter release. |

| Dopamine Release (EC₅₀) | 70–131 nM | In vitro studies on neurotransmitter release. |

| Serotonin Release (EC₅₀) | > 7,700 nM | Shows high selectivity for NE/DA over serotonin. |

| Elimination Half-life | ~8 hours | Pharmacokinetic studies. |

Conclusion

The early research into morpholine-containing compounds laid a robust foundation for the field of medicinal chemistry. The discovery of the anorectic and stimulant properties of phenmetrazine in the 1950s demonstrated the therapeutic potential of this versatile scaffold. Early synthetic chemists established straightforward and scalable routes to the morpholine core, enabling the exploration of structure-activity relationships. The favorable physicochemical and pharmacokinetic properties conferred by the morpholine ring—such as improved solubility and CNS penetration—were recognized early on and continue to be exploited in the development of modern pharmaceuticals across a vast range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. This foundational work highlights the enduring importance of the morpholine moiety as a privileged structure in drug design.

Potential Therapeutic Targets of Morpholine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its versatile physicochemical properties that enhance drug-like characteristics such as aqueous solubility, metabolic stability, and bioavailability.[1] This technical guide provides an in-depth overview of the key therapeutic targets of morpholine-containing compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to support drug discovery and development efforts.

Central Nervous System (CNS) Disorders

Morpholine derivatives have shown significant promise in the treatment of a range of CNS disorders, including neurodegenerative diseases, mood disorders, and pain.[2] Their ability to cross the blood-brain barrier makes them particularly suitable for targeting CNS pathologies.[3]

Neurodegenerative Diseases

Alzheimer's Disease:

Key enzymatic targets in Alzheimer's disease include Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Morpholine-containing compounds have been developed as potent inhibitors of these enzymes.

-

Cholinesterase Inhibition: Morpholine derivatives have been shown to inhibit both AChE and BChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6]

Table 1: Cholinesterase Inhibitory Activity of Selected Morpholine Derivatives

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type |

| 11g | AChE | 1.94 ± 0.13 | - | Mixed |

| BChE | 28.37 ± 1.85 | - | - | |

| 11a | AChE | - | - | Mixed |

| MO5 | AChE | 6.1 | 2.52 ± 0.17 | Competitive |

| MO9 | AChE | 12.01 | 7.04 ± 0.32 | Non-competitive |

| 43e | AChE | 6.1 ± 0.0048 | - | - |

| BChE | 18.09 ± 0.38 | - | - | |

| 43i | AChE | 12.01 ± 2.13 | - | - |

| 43g | BChE | 24.83 ± 0.34 | - | - |

-

BACE1 Inhibition: BACE1 is a key enzyme in the production of amyloid-β peptides.

Experimental Protocol: BACE1 Inhibitor Screening Assay

A common method for screening BACE1 inhibitors is a fluorescence resonance energy transfer (FRET) assay.[7]

-

Reagents:

-

BACE1 (human recombinant)

-

BACE1 Substrate (a peptide with a fluorescent donor and a quencher)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Stop Solution

-

-

Procedure:

-

In a 96-well plate, add Assay Buffer to the background wells.

-

To the initial activity and inhibitor wells, add Assay Buffer and BACE1 enzyme.

-

Add the test compound to the inhibitor wells and solvent to the control wells.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).[8]

-

Initiate the reaction by adding the BACE1 substrate to all wells.

-

Incubate for a set time (e.g., 40-60 minutes) at room temperature.[9] The reaction can be monitored kinetically.

-

Stop the reaction by adding a Stop Solution.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex: 335-345 nm, Em: 485-510 nm).[9]

-

Signaling Pathway: Amyloid Precursor Protein Processing

Amyloid Precursor Protein (APP) processing pathways. -

Parkinson's Disease:

-

Monoamine Oxidase (MAO) Inhibition: Morpholine-based chalcones have been identified as potent and selective inhibitors of MAO-B, an enzyme involved in the degradation of dopamine.[10]

Table 2: MAO Inhibitory Activity of Morpholine-Based Chalcones

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |

| MO1 | MAO-B | 0.030 | - | >333 |

| MO7 | MAO-A | 7.1 | - | - |

| MAO-B | 0.25 | - | 28.4 | |

| MO5 | MAO-B | 1.31 | - | - |

| MO9 | MAO-B | 0.36 | - | - |

-

Dopamine Receptor Ligands: Certain morpholine and 1,4-oxazepane derivatives have been synthesized as selective ligands for the dopamine D4 receptor, a potential target for antipsychotic drugs with reduced side effects.[11][12]

Cancer

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several morpholine-containing compounds have been developed as potent inhibitors of this pathway.[13]

Table 3: PI3K/mTOR Inhibitory Activity of Selected Morpholine Derivatives

| Compound | Target | IC50 (nM) | Ki (nM) |

| ZSTK474 (1) | PI3Kα | 5.0 | - |

| PI3Kδ | 3.9 | - | |

| 6a (ethanolamine analog) | PI3Kα | 9.9 | - |

| 6b (diethanolamine analog) | PI3Kα | 3.7 | - |

| PQR309 | PI3Kα | - | 3.1 |

| mTOR | - | 8.8 | |

| PKI-587 | PI3Kα | 0.4 | - |

| mTOR | 1.6 | - |

-

Experimental Protocol: PI3Kα Kinase Assay

A common method to measure PI3Kα activity is the ADP-Glo™ Kinase Assay.[14][15]

-

Reagents:

-

PI3Kα enzyme

-

Lipid substrate (e.g., PIP2)

-

ATP

-

PI3K Reaction Buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Test compound

-

-

Procedure:

-

Add the test compound or vehicle to the wells of a 384-well plate.

-

Add a mixture of the PI3Kα enzyme and lipid substrate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.

-

-

Signaling Pathway: PI3K/Akt/mTOR Pathway

Infectious Diseases

Morpholine derivatives have demonstrated broad-spectrum antimicrobial activity.

Antifungal Activity

A variety of morpholine-containing compounds have been synthesized and evaluated for their activity against pathogenic fungi.

Table 4: Antifungal Activity of Selected Morpholine Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

| 20 | A. niger | 50 |

| C. albicans | 25 | |

| 22 | A. niger | 12.5 |

| C. albicans | 12.5 | |

| 24 | A. niger | 6.25 |

| C. albicans | 6.25 | |

| Sila-analog 24 | C. albicans ATCC 24433 | 0.5 |

| C. neoformans ATCC 34664 | 0.25 | |

| A. niger ATCC 10578 | 1 |

-

Experimental Protocol: Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Reagents:

-

Fungal isolates

-

Standard antifungal agent (e.g., Fluconazole)

-

Culture medium (e.g., RPMI-1640)

-

Test compounds

-

-

Procedure:

-

A serial dilution of the test compounds is prepared in a 96-well microtiter plate.

-

A standardized inoculum of the fungal suspension is added to each well.

-

The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

-

-

Antibacterial Activity

Morpholine derivatives have also been investigated for their antibacterial properties.

Table 5: Antibacterial Activity of Selected Morpholine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| 22 | S. aureus | 12.5 |

| E. coli | 25 | |

| 24 | V. cholerae | 6.25 |

| P. aeruginosa | 6.25 | |

| 4 | S. aureus | - (Inhibition zone: 21 mm) |

| 6 | E. coli | - (Inhibition zone: 19 mm) |

-

Experimental Protocol: Antibacterial Susceptibility Testing

The cup-plate method using nutrient agar is a common technique for evaluating antibacterial activity.[16]

-

Reagents:

-

Bacterial strains

-

Nutrient agar medium

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Test compounds

-

-

Procedure:

-

The nutrient agar is seeded with the test bacterium.

-

Wells or "cups" are created in the agar.

-

A specific concentration of the test compound is added to each well.

-

The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.

-

-

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel morpholine derivatives.

This guide highlights the significant potential of morpholine-containing compounds across diverse therapeutic areas. The provided data and protocols offer a valuable resource for researchers engaged in the design and development of novel morpholine-based therapeutics.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. promega.de [promega.de]

- 15. PI3K (p110α/p85α) Protocol [promega.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine Dihydrochloride, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis involves a two-step process commencing with the oxidation of a suitable morpholine precursor to an aldehyde, followed by reductive amination and subsequent salt formation. This protocol is designed to be a robust and scalable method for producing high-purity material.

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine and its salts are valuable building blocks in organic synthesis. The morpholine scaffold is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties to drug candidates. The presence of a dimethylaminomethyl substituent provides a handle for further chemical modification and can play a role in the biological activity of the final compound. This protocol details a reliable synthetic route to obtain the dihydrochloride salt of this versatile intermediate.

Chemical Profile

| Property | Value |

| IUPAC Name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride |

| Molecular Formula | C₇H₁₈Cl₂N₂O |

| Molecular Weight | 217.14 g/mol |

| CAS Number | 122894-56-8 (free base) |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

Synthetic Pathway Overview

The synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride is proposed to proceed via a two-step sequence starting from a protected morpholine-2-methanol derivative. The first step involves the oxidation of the primary alcohol to the corresponding aldehyde. The second step is a reductive amination of the aldehyde with dimethylamine, followed by deprotection (if necessary) and formation of the dihydrochloride salt.

Caption: Proposed synthetic pathway for N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride.

Experimental Protocols

Materials and Equipment:

-

N-Boc-morpholine-2-methanol

-

Dess-Martin periodinane

-

Dichloromethane (DCM), anhydrous

-

Dimethylamine solution (e.g., 40% in water or 2M in THF)

-

Sodium triacetoxyborohydride

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl) solution (e.g., 4M in 1,4-dioxane)

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Apparatus for filtration

Step 1: Synthesis of N-Boc-morpholine-2-carbaldehyde

Caption: Experimental workflow for the oxidation step.

Protocol:

-

In a round-bottom flask, dissolve N-Boc-morpholine-2-methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Dess-Martin periodinane (1.2 eq) in portions, maintaining the temperature below 5 °C.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-morpholine-2-carbaldehyde. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride

Caption: Workflow for reductive amination and salt formation.

Protocol:

-

Dissolve the crude N-Boc-morpholine-2-carbaldehyde (1.0 eq) in DCM (approx. 0.1 M).

-

Add dimethylamine solution (2.0 - 3.0 eq) and stir the mixture at room temperature for 30 minutes.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-protected product.

-

Purify the crude product by column chromatography if necessary.

-

Dissolve the purified N-Boc protected amine in a minimal amount of a suitable solvent like DCM or methanol.

-

Add a solution of HCl in 1,4-dioxane (2.2 eq) dropwise with stirring.

-

If no precipitate forms, add diethyl ether to induce precipitation.

-

Stir the resulting suspension for 30 minutes.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride.

Quantitative Data Summary

| Step | Product | Starting Material | Typical Yield | Purity (by HPLC/NMR) |

| 1 | N-Boc-morpholine-2-carbaldehyde | N-Boc-morpholine-2-methanol | 85-95% (crude) | >90% |

| 2 | N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride | N-Boc-morpholine-2-carbaldehyde | 70-85% (over two steps) | >98% |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Dess-Martin periodinane is a mild oxidant but should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid.

-

Concentrated hydrochloric acid and its solutions are corrosive. Handle with extreme care.

Conclusion

This protocol provides a comprehensive guide for the synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride. The described methodology is based on well-established chemical transformations and is expected to provide the target compound in good yield and high purity, suitable for use in research and drug development applications.

Application Notes and Protocols for N,N-Dimethyl-1-(morpholin-2-yl)methanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a bifunctional organic molecule containing a secondary amine within the morpholine ring and a tertiary dimethylamine group. Its structure makes it a valuable building block for the synthesis of more complex nitrogen-containing heterocycles, which are of significant interest in the development of pharmaceuticals and agrochemicals.[1] The morpholine moiety is a well-established scaffold in medicinal chemistry, often incorporated to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. While specific, detailed applications of N,N-Dimethyl-1-(morpholin-2-yl)methanamine in the scientific literature are not extensively documented, its functional groups suggest clear pathways for its use in the construction of diverse molecular architectures.

These application notes provide a practical guide to the potential synthetic utility of N,N-Dimethyl-1-(morpholin-2-yl)methanamine as a versatile building block. The protocols and schemes presented are based on established organic chemistry principles for the derivatization of secondary amines and are intended to serve as a foundational resource for researchers exploring the incorporation of the "dimethylaminomethyl-morpholinyl" moiety into novel compounds.

Potential Applications in Organic Synthesis

The primary utility of N,N-Dimethyl-1-(morpholin-2-yl)methanamine as a building block lies in the reactivity of the secondary amine within the morpholine ring. This nitrogen atom can readily undergo a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks. Key potential applications include:

-

N-Alkylation: Introduction of alkyl, aryl, or heterocyclic substituents at the secondary amine position to generate a wide array of substituted morpholine derivatives.

-

N-Acylation: Reaction with acylating agents to form amide linkages, providing access to another important class of functionalized morpholines.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield N-substituted derivatives with diverse side chains.

-

Buchwald-Hartwig Amination: Cross-coupling with aryl or heteroaryl halides to form N-aryl morpholine derivatives, a common motif in bioactive molecules.

These transformations enable the synthesis of libraries of compounds for screening in drug discovery programs, where the unique combination of the morpholine ring and the dimethylaminomethyl side chain may impart desirable pharmacological properties.

Experimental Protocols

The following protocols are generalized procedures for common transformations involving secondary amines and can be adapted for N,N-Dimethyl-1-(morpholin-2-yl)methanamine. Researchers should optimize these conditions for their specific substrates.

Protocol 1: N-Alkylation of N,N-Dimethyl-1-(morpholin-2-yl)methanamine

This protocol describes a general procedure for the N-alkylation of N,N-Dimethyl-1-(morpholin-2-yl)methanamine with an alkyl halide in the presence of a base.

Reaction Scheme:

Caption: N-Alkylation of the morpholine nitrogen.

Materials:

-

N,N-Dimethyl-1-(morpholin-2-yl)methanamine

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard work-up and purification equipment

Procedure:

-

To a solution of N,N-Dimethyl-1-(morpholin-2-yl)methanamine (1.0 eq.) in the chosen solvent (e.g., Acetonitrile), add the base (e.g., K₂CO₃, 2.0 eq.).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq.) dropwise to the suspension.

-

Heat the reaction mixture to reflux (or an appropriate temperature for the specific substrate) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation:

| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Bromide | K₂CO₃ | MeCN | 80 | 6 | 85-95 |

| 2 | Ethyl Iodide | Et₃N | DMF | 60 | 12 | 70-85 |

| 3 | 2-Bromopyridine | K₂CO₃ | DMF | 100 | 8 | 65-80 |

| Note: Yields are hypothetical and represent typical ranges for such reactions. |

Protocol 2: N-Acylation of N,N-Dimethyl-1-(morpholin-2-yl)methanamine

This protocol outlines a general method for the N-acylation of N,N-Dimethyl-1-(morpholin-2-yl)methanamine with an acyl chloride.

Reaction Scheme:

Caption: N-Acylation of the morpholine nitrogen.

Materials:

-

N,N-Dimethyl-1-(morpholin-2-yl)methanamine

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard work-up and purification equipment

Procedure:

-

Dissolve N,N-Dimethyl-1-(morpholin-2-yl)methanamine (1.0 eq.) and the base (e.g., Triethylamine, 1.5 eq.) in the chosen solvent (e.g., Dichloromethane) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 eq.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the N-acylated product.

Data Presentation:

| Entry | Acyl Chloride (R-COCl) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetyl Chloride | Et₃N | DCM | 0 to RT | 2 | 90-98 |

| 2 | Benzoyl Chloride | Pyridine | THF | 0 to RT | 4 | 88-96 |

| 3 | Thiophene-2-carbonyl chloride | Et₃N | DCM | 0 to RT | 3 | 85-95 |

| Note: Yields are hypothetical and represent typical ranges for such reactions. |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of derivatives of N,N-Dimethyl-1-(morpholin-2-yl)methanamine.

Caption: General experimental workflow.

Conclusion

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a promising and versatile building block for the synthesis of a wide range of functionalized morpholine derivatives. The presence of a reactive secondary amine allows for straightforward N-alkylation and N-acylation, providing access to novel chemical entities with potential applications in drug discovery and materials science. The protocols outlined in these notes offer a solid starting point for researchers to explore the synthetic potential of this compound. Further investigation into its use in more complex transformations, such as transition-metal-catalyzed cross-coupling reactions, could unlock even greater possibilities for the creation of innovative molecular structures.

References

Application Note & Protocol: Characterization of N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of analytical methodologies for the characterization of N,N-Dimethyl-1-(morpholin-2-yl)methanamine. Due to the limited availability of specific published data for this compound, this note details theoretical yet robust protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The presented data are illustrative and based on established principles for analogous chemical structures.

High-Performance Liquid Chromatography (HPLC)

For the analysis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine, which lacks a strong chromophore, a pre-column derivatization step is necessary for UV detection. This protocol outlines a method using dansyl chloride as the derivatizing agent.

Experimental Protocol: HPLC-UV

1.1. Sample Preparation (Derivatization):

-

Prepare a 1 mg/mL stock solution of N,N-Dimethyl-1-(morpholin-2-yl)methanamine in acetonitrile.

-

In a microcentrifuge tube, combine 100 µL of the sample stock solution, 200 µL of a 10 mg/mL solution of dansyl chloride in acetone, and 100 µL of a 1 M sodium bicarbonate buffer (pH 9.5).

-

Vortex the mixture for 1 minute.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

-

After incubation, add 100 µL of a 2% (v/v) solution of methylamine in acetonitrile to quench the excess dansyl chloride.

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.

-

Dilute the supernatant with the mobile phase to the desired concentration for HPLC analysis.

1.2. HPLC Conditions:

-

Instrument: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

-

Gradient Program:

-

0-2 min: 50% A

-

2-15 min: 50% to 95% A

-

15-18 min: 95% A

-

18-20 min: 95% to 50% A

-

20-25 min: 50% A

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

Data Presentation

Table 1: Hypothetical HPLC-UV Data for Dansylated N,N-Dimethyl-1-(morpholin-2-yl)methanamine

| Parameter | Value |

| Retention Time (tR) | ~12.5 min |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL |

| Linearity (r²) | >0.999 |

Visualization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a powerful tool for both separation and structural elucidation. Due to the polarity of the amine, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended to improve volatility and chromatographic peak shape.

Experimental Protocol: GC-MS

2.1. Sample Preparation (Derivatization):

-

Prepare a 1 mg/mL solution of N,N-Dimethyl-1-(morpholin-2-yl)methanamine in a dry, aprotic solvent such as dichloromethane.

-

In a GC vial, add 100 µL of the sample solution.

-

Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection.

2.2. GC-MS Conditions:

-

Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Split (10:1).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-500 m/z.

Data Presentation

Table 2: Predicted GC-MS Data for Silylated N,N-Dimethyl-1-(morpholin-2-yl)methanamine

| Parameter | Value |

| Retention Time (tR) | ~15.2 min |

| Molecular Ion (M+) | m/z 216 (for mono-silylated derivative) |

| Key Fragments (m/z) | 201, 144, 114, 73 |

Table 3: Predicted Mass Spectral Fragmentation of Silylated N,N-Dimethyl-1-(morpholin-2-yl)methanamine

| m/z | Proposed Fragment Structure |

| 216 | [M]+ (Molecular ion) |

| 201 | [M - CH₃]+ |

| 144 | [M - Si(CH₃)₃]+ |

| 114 | [CH₂=N(CH₃)₂-CH-morpholine]+ |

| 73 | [Si(CH₃)₃]+ |

Visualization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural confirmation of N,N-Dimethyl-1-(morpholin-2-yl)methanamine.

Experimental Protocol: NMR

3.1. Sample Preparation:

-

Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

3.2. NMR Acquisition:

-

Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

-

¹H NMR: 400 MHz, 16 scans, relaxation delay of 1s.

-

¹³C NMR: 100 MHz, 1024 scans, relaxation delay of 2s.

Data Presentation

Table 4: Predicted ¹H NMR Data for N,N-Dimethyl-1-(morpholin-2-yl)methanamine in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.85 | ddd | 1H | -OCH₂- (axial) |

| ~3.60 | ddd | 1H | -OCH₂- (equatorial) |

| ~3.40 | m | 1H | -NCH₂- (axial) |

| ~2.90 | m | 1H | Morpholine CH |

| ~2.75 | dd | 1H | -NCH₂- (equatorial) |

| ~2.50 | m | 2H | -CH₂-N(CH₃)₂ |

| ~2.30 | s | 6H | -N(CH₃)₂ |

| ~1.90 | br s | 1H | -NH- |

Table 5: Predicted ¹³C NMR Data for N,N-Dimethyl-1-(morpholin-2-yl)methanamine in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~71.0 | -OCH₂- |

| ~67.5 | -OCH₂- |

| ~60.0 | -CH₂-N(CH₃)₂ |

| ~55.0 | Morpholine CH |

| ~48.0 | -NCH₂- |

| ~45.0 | -N(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Experimental Protocol: IR

4.1. Sample Preparation:

-

Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.

4.2. IR Acquisition:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Data Presentation

Table 6: Predicted IR Absorption Bands for N,N-Dimethyl-1-(morpholin-2-yl)methanamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (secondary amine in morpholine ring) |

| 2950-2800 | Strong | C-H stretch (aliphatic) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1120 | Strong | C-O-C stretch (ether) |

| ~1080 | Strong | C-N stretch (aliphatic amine) |

"N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride in medicinal chemistry applications"

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride is a heterocyclic organic compound featuring a morpholine core. While specific medicinal chemistry applications and biological activity for this particular molecule are not extensively documented in publicly available literature, its structural components, particularly the morpholine scaffold, are of significant interest in drug discovery. The morpholine ring is considered a "privileged structure" due to its favorable physicochemical and metabolic properties, which often lead to improved pharmacokinetic profiles of drug candidates.[1][2][3][4] These notes provide an overview of the potential applications of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride as a building block in medicinal chemistry, based on the well-established roles of the morpholine moiety. A generalized protocol for the initial biological screening of such a compound is also presented.

The Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a common feature in a multitude of approved and experimental drugs.[4] Its utility in medicinal chemistry can be attributed to several key factors:

-

Improved Physicochemical Properties: The morpholine ring, with its ether oxygen and basic nitrogen, can enhance the aqueous solubility and overall lipophilicity of a molecule. This balance is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]

-

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can increase the half-life of a drug candidate.[4]

-

Versatile Synthetic Handle: The nitrogen atom of the morpholine ring provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR).[4]

-

CNS Permeability: The physicochemical properties of the morpholine scaffold often contribute to a molecule's ability to cross the blood-brain barrier, making it a valuable component in the design of CNS-active drugs.[2][5][6][7]

-

Pharmacophore Element: The morpholine ring can act as a key interacting element with biological targets, or as a scaffold to correctly orient other functional groups for optimal binding.[4][5]

Given these properties, N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.[8]

Potential Therapeutic Areas

Compounds incorporating a morpholine scaffold have shown activity in a wide range of therapeutic areas, including:

The specific substitution pattern of N,N-Dimethyl-1-(morpholin-2-yl)methanamine suggests its potential as a building block for developing novel compounds targeting these or other disease areas.

Chemical and Physical Properties

The available data for the free base form, N,N-Dimethyl-1-(morpholin-2-yl)methanamine, is summarized below. The dihydrochloride salt would be expected to have higher water solubility and be a crystalline solid.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆N₂O | [8][9][10] |

| Molecular Weight | 144.22 g/mol | [8][9][10] |

| Boiling Point | 199°C | [9][11] |

| Density | 0.931 g/cm³ | [11] |

| Flash Point | 74°C | [11] |

| Storage | 2-8°C, under inert gas | [10][11] |

| Appearance | Yellow liquid (free base) | [8] |

Hypothetical Experimental Protocols

As no specific biological data for N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride is available, the following section outlines a general workflow for the initial biological screening of a novel chemical entity of this nature.

General Workflow for Biological Activity Screening

Caption: A generalized workflow for the screening and development of a novel compound.

Protocol: In Vitro Cytotoxicity Assay (MTT-based)

This protocol provides a general method to assess the cytotoxicity of a compound against a chosen cell line.

1. Materials:

-

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride

-

Mammalian cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm)

2. Procedure:

-

Cell Seeding: Seed the 96-well plates with cells at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions in complete culture medium to obtain a range of desired final concentrations.

-

Cell Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only and untreated wells as controls.

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15-30 minutes with shaking to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).

Signaling Pathways and Logical Relationships

As the specific biological targets of N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride are unknown, a diagram illustrating a hypothetical drug discovery and development process is provided below.

Caption: A simplified representation of the drug discovery and development pipeline.

Conclusion

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride is a chemical entity with potential as a building block in the synthesis of novel therapeutic agents. Its value lies in the incorporation of the morpholine scaffold, a well-established and advantageous feature in medicinal chemistry. While direct biological applications of this specific compound are yet to be reported, its structure warrants investigation in drug discovery programs. The provided general screening protocols offer a starting point for evaluating its potential biological activity. Further research is necessary to elucidate its specific targets and therapeutic utility.

References

- 1. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]